
(4-(10-(Naphthalen-2-yl)anthracen-9-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(10-(Naphthalen-2-yl)anthracen-9-yl)phenyl)boronic acid is an organic compound with the molecular formula C24H17BO2. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its unique photophysical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(10-(Naphthalen-2-yl)anthracen-9-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and solvents like toluene and ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(10-(Naphthalen-2-yl)anthracen-9-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-(10-(Naphthalen-2-yl)anthracen-9-yl)phenyl)boronic acid is used as a building block for the synthesis of more complex organic molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds .
Biology and Medicine
The unique structure of this compound may offer opportunities for developing novel therapeutic agents .
Industry
In the industry, this compound is primarily used in the development of OLEDs. Its excellent photophysical properties make it a suitable candidate for creating efficient and stable blue-emitting materials for display technologies .
Mécanisme D'action
The mechanism of action of (4-(10-(Naphthalen-2-yl)anthracen-9-yl)phenyl)boronic acid in OLEDs involves its ability to emit light when an electric current is applied. The compound’s molecular structure allows for efficient charge transport and light emission. The boronic acid group plays a crucial role in facilitating the formation of stable thin films, which are essential for the performance of OLED devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: Known for its blue-emitting properties in OLEDs.
4-(10-(3-(9H-carbazol-9-yl)phenyl)-2,6-di-tert-butylanthracen-9-yl)benzonitrile: Another compound used in OLEDs with similar photophysical properties.
Uniqueness
(4-(10-(Naphthalen-2-yl)anthracen-9-yl)phenyl)boronic acid stands out due to its unique combination of naphthalene and anthracene moieties, which contribute to its excellent thermal stability and photophysical properties. This makes it a highly efficient and stable material for use in OLEDs compared to other similar compounds .
Propriétés
Formule moléculaire |
C30H21BO2 |
|---|---|
Poids moléculaire |
424.3 g/mol |
Nom IUPAC |
[4-(10-naphthalen-2-ylanthracen-9-yl)phenyl]boronic acid |
InChI |
InChI=1S/C30H21BO2/c32-31(33)24-17-15-21(16-18-24)29-25-9-3-5-11-27(25)30(28-12-6-4-10-26(28)29)23-14-13-20-7-1-2-8-22(20)19-23/h1-19,32-33H |
Clé InChI |
HPULSRIRFZNXRZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC6=CC=CC=C6C=C5)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


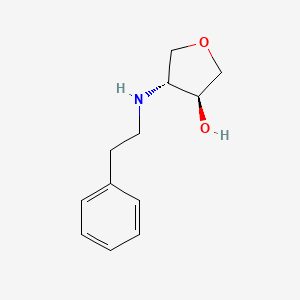
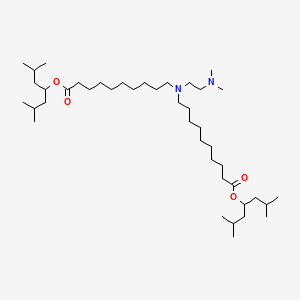
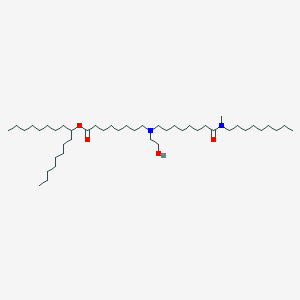
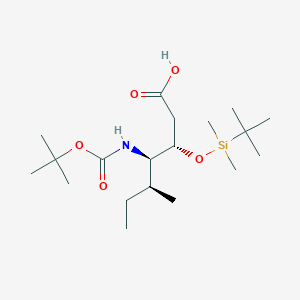
![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281427.png)


![2-{[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B15281450.png)

![(R)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B15281464.png)
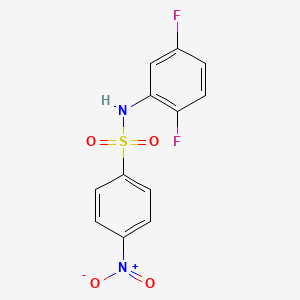
![6-(2-Furyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281478.png)
![3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium](/img/structure/B15281486.png)
![2-((3-Benzyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B15281496.png)
